molecular formula C10H7F3N4O2 B3039337 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid CAS No. 1017793-74-6

5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid

Cat. No.: B3039337
CAS No.: 1017793-74-6
M. Wt: 272.18 g/mol
InChI Key: WEEKUPDRONJNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid” is a complex organic compound. It is a pyrazole derivative, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives include condensation, acylation, cyclization, and hydrolysis. The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the product yield of 74.3% was obtained in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid .

Safety and Hazards

While specific safety and hazard information for “5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid” is not available, similar compounds have been associated with certain hazard statements such as H302, H315, H319, and H410 .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)6-2-1-3-15-8(6)17-7(14)5(4-16-17)9(18)19/h1-4H,14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEKUPDRONJNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 6
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.